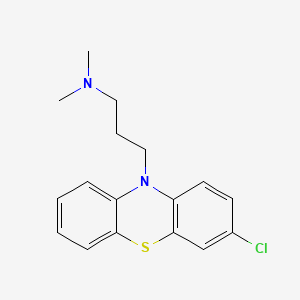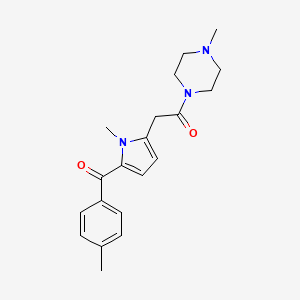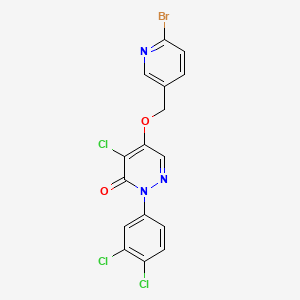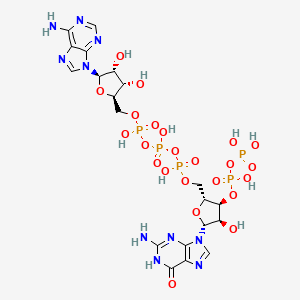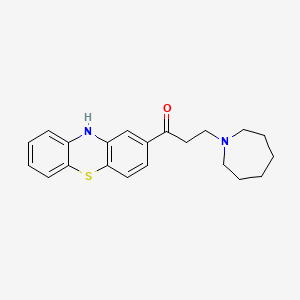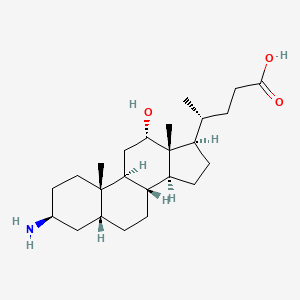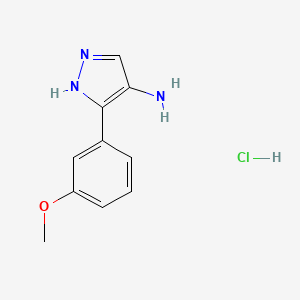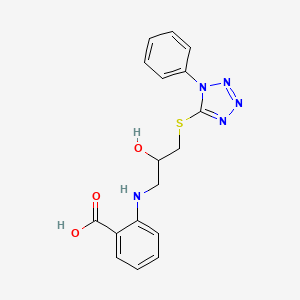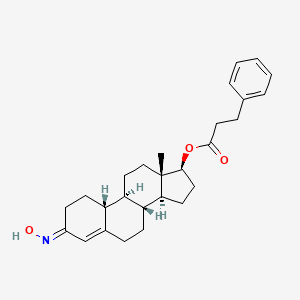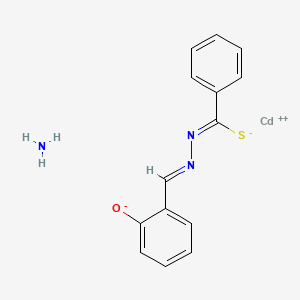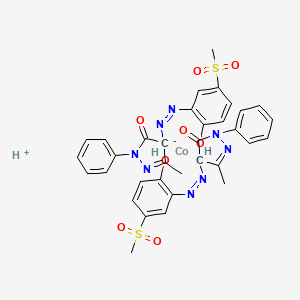
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 249-997-6, also known as potassium nitrite, is a chemical compound with the molecular formula KNO₂. It is a white to slightly yellowish crystalline powder that is highly soluble in water. Potassium nitrite is primarily used as a food preservative and in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassium nitrite can be synthesized through the reduction of potassium nitrate (KNO₃) using a reducing agent such as lead or iron. The reaction is typically carried out at elevated temperatures to facilitate the reduction process. The general reaction is as follows: [ \text{KNO}_3 + \text{Pb} \rightarrow \text{KNO}_2 + \text{PbO} ]
Industrial Production Methods
In industrial settings, potassium nitrite is often produced by the absorption of nitrogen oxides (NO and NO₂) in a potassium hydroxide (KOH) solution. The resulting solution is then evaporated to crystallize the potassium nitrite. The overall process can be summarized as: [ \text{2NO} + \text{NO}_2 + 2\text{KOH} \rightarrow 2\text{KNO}_2 + \text{H}_2\text{O} ]
化学反応の分析
Types of Reactions
Potassium nitrite undergoes various chemical reactions, including:
Oxidation: Potassium nitrite can be oxidized to potassium nitrate (KNO₃) in the presence of strong oxidizing agents. [ \text{2KNO}_2 + \text{O}_2 \rightarrow 2\text{KNO}_3 ]
Reduction: It can be reduced to potassium hydroxide (KOH) and ammonia (NH₃) under reducing conditions. [ \text{KNO}_2 + 4\text{H}_2 \rightarrow \text{KOH} + \text{NH}_3 + \text{H}_2\text{O} ]
Substitution: Potassium nitrite can react with various acids to form nitrous acid (HNO₂) and the corresponding potassium salt. [ \text{KNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{KCl} ]
Common Reagents and Conditions
Common reagents used in reactions with potassium nitrite include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and acids (e.g., hydrochloric acid). Reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium nitrite include potassium nitrate, potassium hydroxide, ammonia, and nitrous acid, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Potassium nitrite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: Potassium nitrite is used in biological studies to investigate the effects of nitrites on cellular processes and metabolic pathways.
Medicine: It has applications in medical research, particularly in the study of nitric oxide (NO) pathways and their role in cardiovascular health.
Industry: Potassium nitrite is used in the manufacturing of dyes, pharmaceuticals, and as a corrosion inhibitor in industrial processes.
作用機序
Potassium nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator and signaling molecule. The compound is converted to nitrous acid (HNO₂) in acidic environments, which then decomposes to produce nitric oxide. The nitric oxide generated interacts with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the context of cardiovascular research and therapeutic applications.
類似化合物との比較
Potassium nitrite is similar to other nitrite compounds, such as sodium nitrite (NaNO₂) and calcium nitrite (Ca(NO₂)₂). it is unique in its specific applications and properties:
Sodium Nitrite: Sodium nitrite is commonly used as a food preservative and in the treatment of cyanide poisoning. It has similar chemical properties but differs in its solubility and industrial applications.
Calcium Nitrite: Calcium nitrite is primarily used as a corrosion inhibitor in concrete and construction materials. It has different solubility and reactivity compared to potassium nitrite.
特性
CAS番号 |
29998-71-8 |
|---|---|
分子式 |
C34H31CoN8O8S2- |
分子量 |
802.7 g/mol |
IUPAC名 |
cobalt;hydron;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;/h2*3-10,22H,1-2H3;/q2*-1;/p+1 |
InChIキー |
VGXXQAINALCMPI-UHFFFAOYSA-O |
正規SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


